molecular formula C17H40Cl3N7O4 B1401656 Spergualin trihydrochloride CAS No. 80952-47-2

Spergualin trihydrochloride

Cat. No. B1401656
CAS RN: 80952-47-2
M. Wt: 512.9 g/mol
InChI Key: XWNJZPKETIWTTF-RIHGSVRJSA-N
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Description

Spergualin trihydrochloride is an antibiotic isolated from Bacillus laterosporus. It possesses antibacterial, antitumor, and strong immunosuppressive properties .


Molecular Structure Analysis

The molecular formula of Spergualin trihydrochloride is C17H37N7O4 × 3HCl, and its molecular weight is 512.9 .


Chemical Reactions Analysis

Spergualin trihydrochloride was obtained from culture filtrates of the bacterial strain BMG 162-aF2 . It shows no definite melting point .


Physical And Chemical Properties Analysis

Spergualin is very soluble in water and methanol. It is slightly or not soluble in ethanol, ethyl acetate, acetone, cyclohexane, and other organic solvents .

Scientific Research Applications

1. Antitumor Activity

  • Summary of Application: Spergualin trihydrochloride has been identified as a potential antitumor antibiotic. It was discovered during the testing of culture filtrates to inhibit focus formation of chicken fibroblasts by Rous sarcoma virus .
  • Methods of Application: The antibiotic is produced by a strain closely related to Bacillus laterosporus, numbered as BMG162-aF2. The strain is shake-cultured at 28°C in a medium containing various nutrients. After 3-4 days of culture, more than 100 µg/ml of spergualin is produced .
  • Results: The antibiotic exhibited a marked effect against mouse L-1210 leukemia. The ratio of 50% inhibition concentration (131 µg/ml) against the growth of chicken fibroblasts to 50% inhibition concentration (5.5 µg/ml) against focus formation by Rous sarcoma virus was 2.3 .

2. Broad-Spectrum Antibiotic Activity

  • Summary of Application: Spergualin trihydrochloride has been synthesized and tested for its broad-spectrum antibiotic activity .
  • Methods of Application: Using the Ugi multi-component reaction, spergualin-inspired molecules were assembled in a single step, dramatically improving the overall yield (20% to 96%). This strategy generated 43 new analogs .
  • Results: The most potent analogue, compound 6, had MIC values between 4 and 32 µg mL−1 against six strains, which is a significant improvement on spergualin (MIC 6.25 to 50 µg mL−1) .

Safety And Hazards

Please consult the Material Safety Data Sheet for information regarding hazards and safe handling practices .

Future Directions

There is a growing need to identify new, broad-spectrum antibiotics. The natural product Spergualin was previously shown to have promising anti-bacterial activity and a privileged structure, but its challenging synthesis had limited further exploration .

properties

IUPAC Name

(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H/t13-,16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNJZPKETIWTTF-RIHGSVRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230813
Record name Spergualin trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spergualin trihydrochloride

CAS RN

80952-47-2
Record name Spergualin trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080952472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spergualin trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spergualin hydrochloride, from bacillus laterosporus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPERGUALIN TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X391873NYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Takeuchi, H IINUMA, S KUNIMOTO… - The Journal of …, 1981 - jstage.jst.go.jp
… gave pure spergualin trihydrochloride as a colorless hygroscopic powder (460 mg). Physicochemical properties are described in the next papery. Spergualin trihydrochloride is easily …
Number of citations: 232 www.jstage.jst.go.jp
H Iwasawa, S KONDO, D IKEDA… - The Journal of …, 1982 - jstage.jst.go.jp
… Antibacterial activities were determined by the cylinder-plate method against Bacillus subtilis PCI219 with pure spergualin trihydrochloride as the assay standard. …
Number of citations: 111 www.jstage.jst.go.jp
H Umezawa, K Nishikawa, C Shibasaki, K Takahashi… - Cancer research, 1987 - AACR
Spergualin exhibited a strong antitumor effect against L1210(IMC), a tumor cell line which has been maintained in BALB/c × DBA/2 F 1 (hereafter called CD2F 1 ) mice in the Institute of …
Number of citations: 9 aacrjournals.org
N OH - sigmaaldrich.cn
Spergualin is an antibiotic isolated from Bacillus laterosporus that posses antibacterial, 1 antitumor, 1, 2 and strong immunosuppressive properties. 3-5 Spergualin exhibits antitumor …
Number of citations: 0 www.sigmaaldrich.cn
K NISHIKAWA, C SHIBASAKI, K TAKAHASHI… - The Journal of …, 1986 - jstage.jst.go.jp
Materials and Methods Spergualin Trihydrochloride SGL was prepared by Takara Shuzo Co., Ltd.(Ohtsu, Japan), and dissolved in physiological saline and stored in the dark at 4 C …
Number of citations: 31 www.jstage.jst.go.jp
T Takeuchi - Cancer Res, 1987
Number of citations: 1

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